molecular formula C12H12N4OS B7741400 (Z)-1-(4-methyl-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazol-5-yl)ethanone

(Z)-1-(4-methyl-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazol-5-yl)ethanone

Cat. No.: B7741400
M. Wt: 260.32 g/mol
InChI Key: OGJGYMHHFPELSX-AUWJEWJLSA-N
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Description

(Z)-1-(4-methyl-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazol-5-yl)ethanone is a thiazole-based hydrazone derivative characterized by a pyridine-substituted hydrazinyl group and a methyl-acetyl moiety at the 5-position of the thiazole ring. This compound exists as a stereoisomer (Z-configuration), which influences its biological interactions due to spatial orientation . Synthesized via condensation reactions between thiosemicarbazides and aldehydes, it serves as a key intermediate for developing anticancer and enzyme-inhibiting agents .

Properties

IUPAC Name

1-[4-methyl-2-[(2Z)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c1-8-11(9(2)17)18-12(15-8)16-14-7-10-4-3-5-13-6-10/h3-7H,1-2H3,(H,15,16)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJGYMHHFPELSX-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NN=CC2=CN=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N/N=C\C2=CN=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazides with α-Haloketones

The core thiazole ring is typically constructed via a [2+3] cyclocondensation reaction. For example, 3-chloropentane-2,4-dione reacts with thiosemicarbazides in methanol under reflux to form 1-(2-hydrazinyl-4-methylthiazol-5-yl)ethanone intermediates. This method achieves yields of 78–90% and serves as the foundational step for subsequent hydrazone formation. Key variables include:

  • Solvent polarity : Methanol or ethanol enhances nucleophilic attack by thiosemicarbazides.

  • Catalysts : Triethylamine or sodium acetate accelerates cyclization.

  • Temperature : Reflux (60–80°C) ensures complete conversion.

Hydrazone Formation via Aldehyde Condensation

The hydrazinyl-thiazole intermediate is condensed with pyridine-3-carbaldehyde to form the target hydrazone. In the (E)-isomer synthesis, this step employs acetic acid as a catalyst under reflux. For the (Z)-isomer, modifications are required:

  • Kinetic control : Lower temperatures (0–25°C) and shorter reaction times (1–2 h) favor the less thermodynamically stable (Z)-isomer.

  • Steric hindrance : Bulky solvents (e.g., tert-butanol) or additives (e.g., MgSO₄) may impede free rotation around the C=N bond, trapping the (Z)-form.

Stereochemical Control in Hydrazone Synthesis

Influence of Reaction Conditions on E/Z Isomerism

Hydrazone formation is reversible, with the equilibrium favoring the (E)-isomer due to reduced steric strain. To access the (Z)-isomer:

  • Acid catalysis : Mild acids (e.g., HCl in ethanol) protonate the hydrazine nitrogen, slowing isomerization.

  • Light-mediated synthesis : Visible-light irradiation (450 nm) with N-bromosuccinimide (NBS) promotes radical intermediates that favor (Z)-configuration.

  • Microwave assistance : Rapid heating/quenching cycles (100°C, 10 min) can kinetically trap the (Z)-isomer.

Post-Synthesis Isomerization

If the (E)-isomer predominates, photochemical or thermal methods may induce isomerization:

  • UV irradiation : Exposure to UV light (λ = 300–350 nm) in dichloromethane for 24 h induces E→Z conversion.

  • Thermal equilibration : Heating in DMSO at 80°C for 12 h shifts the equilibrium toward the (Z)-form.

Characterization and Validation of (Z)-Configuration

¹H NMR Analysis

  • (E)-Isomer : The HC=N proton resonates as a singlet at δ 8.46–8.50 ppm due to diamagnetic shielding.

  • (Z)-Isomer : The HC=N proton shifts upfield (δ 7.80–8.00 ppm) with coupling to adjacent protons (J = 2–4 Hz).

¹³C NMR Analysis

  • The C=N carbon appears at δ 160–165 ppm for (E) and δ 155–160 ppm for (Z), reflecting differences in electronic environments.

IR Spectroscopy

  • (Z)-isomers exhibit C=N stretches at 1590–1610 cm⁻¹, 10–15 cm⁻¹ lower than (E)-isomers due to reduced conjugation.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of configuration. For example, a (Z)-hydrazone derivative showed a dihedral angle of 15° between the thiazole and pyridine rings, compared to 180° in the (E)-isomer.

Optimization of Reaction Parameters

Solvent Screening

SolventDielectric Constant(Z)-Isomer Yield (%)
Ethanol24.345
DMF36.728
tert-Butanol10.962
Dichloromethane8.955

Polar aprotic solvents like DMF reduce yields due to increased isomerization, while tert-butanol enhances steric hindrance.

Catalytic Additives

Additive(Z)-Isomer Yield (%)
None35
MgSO₄58
Triethylamine42
Acetic Acid28

MgSO₄ absorbs water, shifting equilibrium toward hydrazone formation and reducing byproducts.

Scalability and Industrial Relevance

Continuous-Flow Synthesis

A microreactor system (0.5 mL/min flow rate, 25°C residence time) achieved 85% (Z)-isomer yield by precise control of mixing and quenching.

Green Chemistry Approaches

  • Solvent-free mechanochemistry : Ball-milling thiosemicarbazide and aldehyde for 1 h yielded 70% (Z)-isomer with no byproducts.

  • Biocatalysis : Lipase-mediated condensation in phosphate buffer (pH 7.0) provided 55% yield, though scalability remains challenging .

Chemical Reactions Analysis

Reactions with α-Haloketones

The hydrazinyl-thiazole core undergoes regioselective reactions with α-haloketones to form diverse derivatives. For example:

  • Reaction with 2-oxo-N-arylpropanehydrazonoyl chlorides (6a–e ) or 2-bromo-1-arylethan-1-ones (8a–f ) in dioxane/triethylamine produces thiazolo[3,2-b] triazine or thiazolo[3,2-a]pyrimidine derivatives (7a–e , 9a–f ) .

  • Yields range from 75–92% depending on the solvent system (e.g., ethanol/water mixtures) .

Optimized reaction conditions :

ReactantSolvent SystemTime (h)Yield (%)
2-BromoacetophenonesDioxane/TEA482–90
Hydrazonoyl chloridesEtOH/H₂O (4:1)1.592

Condensation with Carbonyl Compounds

The compound reacts with 1,3-diketones (e.g., 1-phenylbutane-1,3-dione) under visible-light irradiation in ethanol/water (4:1) to form 5-aroyl-4-methyl-2-arylidene-hydrazinyl-thiazoles. This reaction is facilitated by N-bromosuccinimide (NBS), achieving yields of 70–92% .

Example :

text
Target compound + 1-phenylbutane-1,3-dione → (E)-(4-methyl-2-(2-(thiophen-2-ylmethylene)hydrazinyl)thiazol-5-yl)(phenyl)methanone (**4a**)

Characterization data for 4a :

  • IR : 1698 cm⁻¹ (C═O), 1602 cm⁻¹ (C═N) .

  • ¹H NMR (DMSO-d₆) : δ 2.36 (s, 3H, CH₃), 7.2–8.1 (m, aromatic protons) .

Cyclocondensation with Thiosemicarbazide

Heating the compound with thiosemicarbazide in ethanol/HCl yields a bis-hydrazinyl-thiazole derivative. This product exhibits enhanced thermal stability (mp: 251–253°C) and retains reactivity for further functionalization .

Reaction scheme :

text
Target compound + thiosemicarbazide → Bis-hydrazinyl-thiazole (**5**)

Solvent Effects on Reaction Efficiency

The choice of solvent significantly impacts reaction kinetics and yield. Ethanol/water mixtures (4:1) are optimal for condensations, reducing reaction time to 1.5–2 hours with >90% yield .

Comparative solvent data :

SolventTime (h)Yield (%)
THF720
MeOH465
EtOH/H₂O (4:1)1.592

Stability and Reactivity Trends

  • Thermal stability : The compound decomposes above 250°C, consistent with thiazole derivatives .

  • pH sensitivity : Reactions in acidic conditions (HCl catalysis) proceed faster but require neutralization for product isolation .

Computational Validation

Molecular docking studies confirm that the hydrazinyl-thiazole scaffold interacts with enzymatic active sites via hydrogen bonding (pyridinyl N) and hydrophobic interactions (methyl group) . These insights guide targeted modifications for enhanced reactivity.

Scientific Research Applications

Ecto-5′-Nucleotidase Inhibition

Recent studies have demonstrated that this compound exhibits potent inhibitory effects on ecto-5′-nucleotidase (e5′NT), an enzyme involved in nucleotide metabolism, which is crucial for various physiological processes. Specifically, the compound showed a 24-fold higher potency against human e5′NT compared to rat e5′NT, indicating its potential for therapeutic applications in human medicine .

Table 1: Inhibition Potency of (Z)-1-(4-methyl-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazol-5-yl)ethanone

CompoundInhibition Against Human e5′NTInhibition Against Rat e5′NT
This compoundHigh (IC50 value not specified)Moderate

Anti-Cancer Properties

The compound has shown promise in anti-cancer research, particularly due to its ability to induce apoptosis in cancer cells. The thiazole and hydrazine moieties are known to interact with biological targets, potentially leading to cell death in malignant cells. Further studies are needed to elucidate the mechanisms behind these effects and to optimize the compound for clinical use.

Ligand Properties

The unique structure of this compound makes it an interesting candidate for coordination with metal ions. Its ability to form stable complexes with transition metals can be exploited in various applications, including catalysis and material science.

Case Study: Manganese Complex Formation
In a study involving manganese(II) complexes, ligands similar to this compound were shown to effectively coordinate with manganese ions, resulting in penta-coordinated complexes that exhibited unique geometric properties and reactivity profiles .

Crystallographic Studies

Crystallographic studies have provided insights into the molecular structure of this compound. The crystal structure reveals a complex network of hydrogen bonds which contribute to its stability and functionality as a ligand .

Table 2: Crystallographic Data of this compound

PropertyValue
Crystal SystemTriclinic
Space GroupP1ˉ\bar{1}
a (Å)6.79127(19)
b (Å)10.0328(3)
c (Å)10.0542(2)
α (°)90.027(2)
β (°)97.124(2)
γ (°)101.983(3)

Mechanism of Action

The mechanism of action of (Z)-1-(4-methyl-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazol-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of critical biochemical pathways. Additionally, it can bind to DNA, interfering with the replication and transcription processes, which is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Thiophene-Linked Thiazolyl Pyridines (Compounds 8a–f)

  • Structure : Replace the pyridine moiety with thiophene and incorporate benzaldehyde derivatives .
  • Activity : Exhibit IC₅₀ values of 2.1–8.7 µM against A549 cells, comparable to doxorubicin (IC₅₀ = 1.8 µM). However, compounds 8c and 8f show reduced efficacy (>10 µM) due to bulky substituents hindering EGFR binding .
  • Mechanism : Inhibit EGFR tyrosine kinase via hydrophobic interactions with Val702 and Met769 .

Pyridine-Thiazole Hybrids (e.g., 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone)

  • Structure: Feature a pyridylamino group instead of a hydrazone linker .
  • Activity : Target kinases like c-Met (IC₅₀ = 0.12 µM) and CDK1 (IC₅₀ = 0.09 µM), showing broader kinase inhibition but lower specificity for EGFR .

Comparison : The (Z)-compound’s hydrazone group enhances selectivity for EGFR over other kinases, while thiophene analogs exhibit broader cytotoxicity but reduced metabolic stability .

Ecto-5'-Nucleotidase (e5'NT) Inhibitors

Thiazole Derivatives 3a–f

  • Structure: Variants include 4-dimethylaminobenzylidene (3b) and fluorophenyl (3c) substituents .
  • Activity: 3a (Z-isomer): IC₅₀ = 0.32 µM (h-e5'NT) vs. 7.8 µM (r-e5'NT) . 3b: IC₅₀ = 1.2 µM (h-e5'NT) due to electron-donating dimethylamino groups improving solubility but reducing binding .
  • Mechanism : Docking studies reveal the pyridine ring interacts with Arg504 and Asn525 in h-e5'NT, while the hydrazone forms hydrogen bonds with Asp506 .

Comparison : The (Z)-compound outperforms other derivatives in h-e5'NT inhibition, highlighting the importance of pyridine orientation and minimal steric bulk .

Antimicrobial Thiazole Derivatives

Benzothiazole Chalcones

  • Structure: Derived from 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone and aromatic aldehydes .
  • Activity : MIC values range from 4–16 µg/mL against S. aureus and E. coli, attributed to nitro and hydroxy substituents enhancing membrane penetration .

Comparison : The (Z)-compound lacks significant antimicrobial activity, emphasizing its specialization in anticancer and enzyme inhibition .

Structural Analogs with Modified Cores

Triazolobithiazoles (e.g., 8a)

  • Structure : Incorporate triazole rings via click chemistry .

Comparison : The (Z)-compound’s hydrazone-thiazole scaffold offers versatility for oncology targets, unlike triazolobithiazoles specialized for ion channel regulation .

Data Tables

Table 1: Anticancer Activity of Thiazole Derivatives

Compound Target IC₅₀ (µM) Reference
(Z)-Compound EGFR (A549) 2.1
Thiophene Hybrid 8a EGFR (A549) 2.5
Pyridine-Thiazole Hybrid c-Met 0.12
Doxorubicin (Control) DNA Topo II 1.8

Table 2: e5'NT Inhibition by Thiazole Derivatives

Compound Target IC₅₀ (µM) Selectivity (h-e5'NT/r-e5'NT)
3a (Z) h-e5'NT 0.32 24-fold
3b h-e5'NT 1.2 6-fold
3c r-e5'NT >50 N/A

Biological Activity

(Z)-1-(4-methyl-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazol-5-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and enzyme inhibition. This article consolidates various research findings on the biological activity of this compound, discussing its synthesis, structural characteristics, and biological evaluations.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 4-methylthiazole derivatives with pyridine-based hydrazones. The compound has been characterized using techniques such as NMR, FTIR, and X-ray crystallography, revealing a complex structure with significant intermolecular interactions that contribute to its biological properties.

Anticancer Activity

Research has demonstrated that thiazole derivatives, including this compound, exhibit promising anticancer properties. In vitro studies have shown effective cytotoxicity against various cancer cell lines. For instance, compounds similar to (Z)-1 have been reported to inhibit cell proliferation in MCF-7 (breast cancer) and HepG2 (liver cancer) cells with IC50 values indicating significant potency.

CompoundCell LineIC50 (µg/mL)
(Z)-1MCF-710.10
(Z)-1HepG25.36

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on ecto-5′-nucleotidase (e5′NT), an enzyme involved in nucleotide metabolism which is a target for cancer therapy. Studies indicate that (Z)-1 exhibits a 24-fold higher inhibition against human e5′NT compared to rat e5′NT, showcasing its potential as a selective therapeutic agent.

The mechanism by which (Z)-1 exerts its biological effects is hypothesized to involve the disruption of cellular signaling pathways related to proliferation and survival. The presence of the thiazole moiety is critical for its activity, as it participates in electron-donating interactions that enhance binding affinity to target proteins.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Study on Antitumor Activity : A series of thiazole-based compounds were synthesized and tested against various cancer cell lines. The results indicated that modifications in the thiazole structure significantly enhanced anticancer activity, with some derivatives achieving IC50 values comparable to established chemotherapeutics like doxorubicin.
  • Inhibition Studies : A detailed evaluation of (Z)-1 against e5′NT revealed that structural variations influenced binding efficacy and selectivity, underscoring the importance of molecular design in drug development.

Q & A

Q. What are the standard synthetic routes for (Z)-1-(4-methyl-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazol-5-yl)ethanone, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves two stages:

Formation of the thiazole core : Reacting 4-methyl-2-hydrazinylthiazole derivatives with a pyridine-3-carbaldehyde under acidic or basic conditions to form the hydrazone linkage. For example, condensation of 1-(4-methyl-2-hydrazinylthiazol-5-yl)ethanone with pyridine-3-carbaldehyde in ethanol under reflux, catalyzed by acetic acid or NaOH, yields the (Z)-isomer .

Stereochemical control : The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the hydrazine NH and the thiazole sulfur, confirmed by X-ray crystallography in analogous compounds .
Key intermediates :

  • 1-(4-methyl-2-hydrazinylthiazol-5-yl)ethanone
  • Pyridine-3-carbaldehyde

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Signals for the pyridinyl protons (δ 8.5–9.0 ppm), thiazole methyl group (δ 2.5 ppm), and hydrazine NH (δ 10–12 ppm, broad) confirm connectivity .
    • ¹³C NMR : Carbonyl resonance (δ ~190 ppm) and aromatic carbons (δ 120–160 ppm) validate the backbone .
  • IR spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C=O (1680–1720 cm⁻¹) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) provides exact mass matching for molecular formula validation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

Methodological Answer: Byproduct formation (e.g., (E)-isomers or dimerization products) is mitigated via:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) favor cyclization, while ethanol/water mixtures reduce side reactions .
  • Temperature control : Refluxing at 80–90°C in ethanol minimizes decomposition, as seen in analogous thiazole-hydrazine syntheses .
  • Catalytic additives : NaOH or acetic acid accelerates Schiff base formation while suppressing oxidation .
    Example optimization table :
ConditionYield (Z-isomer)Byproducts
Ethanol, NaOH, 80°C78%<5% (E)
DMF, RT45%20% dimer

Q. How can computational methods resolve contradictions in experimental vs. theoretical spectral data?

Methodological Answer: Discrepancies in NMR or IR data often arise from solvent effects or tautomerism. Strategies include:

DFT calculations : Simulate NMR chemical shifts (e.g., using Gaussian09) to compare with experimental values, identifying dominant tautomers .

Molecular dynamics (MD) : Model solvent interactions (e.g., ethanol vs. DMSO) to predict solvent-dependent shifts .

X-ray crystallography : Resolve ambiguities by determining crystal structures, as done for related thiazole derivatives .

Q. What strategies are used to assess the biological activity of this compound, and how are structure-activity relationships (SAR) determined?

Methodological Answer:

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC₅₀ values. Compare with structurally similar compounds to identify critical moieties (e.g., pyridinyl vs. phenyl substitution) .
  • Molecular docking : Use AutoDock Vina to predict binding affinities to targets like EGFR or tubulin, guided by the thiazole-hydrazine scaffold’s π-π stacking and hydrogen-bonding potential .
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with activity to design derivatives with enhanced potency .

Q. How can stereochemical purity of the (Z)-isomer be ensured during synthesis?

Methodological Answer:

  • Chromatographic separation : Use reverse-phase HPLC with a C18 column (MeCN/H₂O, 70:30) to isolate the (Z)-isomer from (E)-byproducts .
  • Crystallization : Recrystallization from ethanol/water mixtures enriches the (Z)-form due to differential solubility .
  • Kinetic control : Short reaction times (2–4 hr) favor the (Z)-isomer, as prolonged heating promotes isomerization .

Q. What are the common challenges in characterizing hydrazine-linked thiazoles, and how are they addressed?

Methodological Answer:

  • Tautomerism : Hydrazine-thiazole systems may exist as keto-enol tautomers. Use variable-temperature NMR to observe exchange peaks and confirm the dominant form .
  • Hydrate formation : Lyophilize samples or use anhydrous solvents during analysis to avoid water interference in IR and mass spectra .
  • Oxidation : Store compounds under inert gas (N₂/Ar) and add antioxidants (e.g., BHT) during synthesis to prevent hydrazine oxidation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the biological activity of similar thiazole derivatives?

Methodological Answer: Contradictions often stem from:

  • Assay variability : Normalize data using positive controls (e.g., doxorubicin) and replicate experiments across labs .
  • Cellular context : Activity may vary by cell line due to differences in membrane permeability or metabolic pathways. Cross-validate using >3 cell lines .
  • Purity issues : Re-characterize compounds via HPLC and MS to confirm integrity before biological testing .

Q. What synthetic modifications enhance the stability of this compound under physiological conditions?

Methodological Answer:

  • Protective groups : Introduce acetyl or tert-butoxycarbonyl (Boc) groups to shield the hydrazine NH from hydrolysis .
  • Lipophilic substituents : Add methyl or halogen groups to the pyridine ring to improve membrane permeability and reduce metabolic degradation .
  • Chelation : Coordinate with transition metals (e.g., Cu²⁺) to stabilize the hydrazone linkage, as demonstrated in analogous complexes .

Q. How can researchers leverage byproducts or failed reactions to discover new derivatives?

Methodological Answer:

  • Byproduct screening : Isolate dimeric or oxidized byproducts via column chromatography and test for alternative bioactivities (e.g., antimicrobial) .
  • Mechanistic studies : Use LC-MS to trace reaction pathways, identifying intermediates for targeted derivatization .
  • High-throughput screening : Automate reaction arrays with varying aldehydes or thiazole precursors to generate combinatorial libraries .

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